![molecular formula C2H3NO2 B3263043 (E)-2-(Hydroxyimino)acetaldehyde CAS No. 36555-52-9](/img/structure/B3263043.png)
(E)-2-(Hydroxyimino)acetaldehyde
Overview
Description
Acetaldehyde, also known as ethanal, is a common and important molecule in organic chemistry. It is a colorless liquid with a pungent, fruity odor . It is the second simplest aldehyde after formaldehyde. The “(E)-2-(Hydroxyimino)” prefix suggests that the compound is a derivative of acetaldehyde, specifically an oxime. Oximes are compounds with the general formula R1R2C=NOH, where R1 and R2 can be a variety of groups.
Synthesis Analysis
The synthesis of oximes typically involves the reaction of a carbonyl compound (like acetaldehyde) with hydroxylamine . In the case of acetaldehyde, the reaction would produce acetaldoxime. The “(E)-2-(Hydroxyimino)” prefix suggests that the compound might be synthesized through a similar reaction, but with a different starting material or under different conditions.Molecular Structure Analysis
The molecular structure of oximes like “(E)-2-(Hydroxyimino)acetaldehyde” typically involves a carbon-nitrogen double bond (C=N), with the nitrogen atom also bonded to a hydrogen atom (N-H). The “(E)” prefix indicates the relative positions of the substituents around the double bond, following the Cahn-Ingold-Prelog priority rules .Chemical Reactions Analysis
Oximes can participate in a variety of chemical reactions. They can be reduced to amines, or dehydrated to form nitriles . They can also undergo Beckmann rearrangement to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific chemical structure. For example, acetaldehyde is a colorless liquid with a pungent, fruity odor . It is highly flammable and can cause irritation to the eyes, skin, and respiratory system .Mechanism of Action
Safety and Hazards
Acetaldehyde is highly flammable and can cause irritation to the eyes, skin, and respiratory system. It is also a potential occupational carcinogen . Similar safety and hazard considerations would likely apply to “(E)-2-(Hydroxyimino)acetaldehyde”, although the specific risks could vary depending on the compound’s exact chemical structure.
Future Directions
properties
IUPAC Name |
(2E)-2-hydroxyiminoacetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO2/c4-2-1-3-5/h1-2,5H/b3-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRPUEWAMYRKPC-HNQUOIGGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)\C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
73.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-Hydroxyiminoacetaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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